molecular formula C12H18O2 B12764030 Pinocarvyl acetate, trans- CAS No. 33045-02-2

Pinocarvyl acetate, trans-

Cat. No.: B12764030
CAS No.: 33045-02-2
M. Wt: 194.27 g/mol
InChI Key: UDBAGFUFASPUFS-VWYCJHECSA-N
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Description

trans-Pinocarvyl acetate (CAS 1686-15-3) is a bicyclic monoterpene ester with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.2701. Its IUPAC name is (1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-yl acetate, and it is characterized by the InChIKey UDBAGFUFASPUFS-UHFFFAOYSA-N . Structurally, it features a bicyclic framework with an acetate ester group, contributing to its volatility and odor properties. This compound is naturally occurring in essential oils, such as Meehania cordata and Lallemantia royleana, where it serves as a key odorant with woody-minty notes .

Properties

CAS No.

33045-02-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1R,3S,5R)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate

InChI

InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m1/s1

InChI Key

UDBAGFUFASPUFS-VWYCJHECSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C[C@@H](C1=C)C2(C)C

Canonical SMILES

CC(=O)OC1CC2CC(C1=C)C2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, trans- can be synthesized through the esterification of trans-pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of pinocarvyl acetate, trans- involves the extraction of trans-pinocarveol from natural sources, followed by its esterification. The process may include distillation and purification steps to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pinocarvyl acetate, trans- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of pinocarvyl acetate, trans- can lead to the formation of pinocarveol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group in pinocarvyl acetate, trans- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as pinocarvone.

    Reduction: Pinocarveol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pinocarvyl acetate, trans- has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds. It is also studied for its reactivity and chemical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of perfumes, cosmetics, and food flavorings.

Mechanism of Action

The mechanism of action of pinocarvyl acetate, trans- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Stereoisomers: cis-Pinocarvyl Acetate

Key differences include:

  • Chromatographic Behavior: trans-Isomer: Retention index (RI) ranges from 1296 to 1298 on non-polar columns (e.g., DB-5) . cis-Isomer: Higher RI of 1311 under similar conditions .
  • Natural Occurrence : The trans-isomer dominates in plants, with an (E)-to-(Z) ratio of 95.5:0.5 in Meehania cordata. The enantiomeric ratio of (-)-(E)- to (+)-(E)- is 96:4 .
Table 1: Chromatographic and Stereochemical Comparison
Property trans-Pinocarvyl Acetate cis-Pinocarvyl Acetate
Retention Index (DB-5) 1296–1298 1311
(E)-Isomer Prevalence 95.5% Not reported
Enantiomeric Excess 96% (-)-(E) Not reported

Structurally Related Terpene Acetates

Carvyl Acetate (trans-)
  • Structure : Acyclic p-menthane derivative with an acetate group.
  • Chromatography: RI of 1339 on DB-5 columns, higher than trans-pinocarvyl acetate .
  • Natural Sources : Found in Mentha spicata (5.90%) and Hyptis mutabilis .
Linalyl Acetate
  • Structure: Acyclic monoterpene ester lacking bicyclic framework.
  • Role: Major component in basil oil (53.89%) but distinct in floral odor profile compared to the woody notes of trans-pinocarvyl acetate .
Table 2: Functional and Source Comparison
Compound Key Structural Feature Key Natural Source Odor Contribution
trans-Pinocarvyl Acetate Bicyclic framework Meehania cordata Woody, minty (OAV 8600)
Carvyl Acetate (trans-) p-Menthane derivative Mentha spicata Herbaceous
Linalyl Acetate Acyclic terpene Basil oil Floral, sweet

Q & A

Q. What analytical methods are most reliable for identifying and quantifying trans-pinocarvyl acetate in complex botanical matrices?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard, leveraging retention indices (e.g., AI: 1298, KI: 1298) and mass spectral libraries for confirmation . Method validation should include spike-recovery tests and comparison with certified reference materials, particularly due to structural similarities with other monoterpene derivatives. Ensure column specifications (e.g., polar vs. non-polar) are optimized to resolve stereoisomers like cis-pinocarvyl acetate, which may co-elute .

Q. Which plant species are documented sources of trans-pinocarvyl acetate, and how does its concentration vary with ecological or extraction parameters?

Primary sources include Egletes viscosa (49% in essential oil) and Eucalyptus botryoides (1%) . Quantification requires controlled extraction protocols (e.g., steam distillation vs. solvent extraction) and reporting of plant provenance, growth conditions, and harvest timing to account for variability. Ecological studies should integrate chemotype analysis to link environmental stressors (e.g., soil composition) to biosynthesis rates .

Q. How can researchers design a reproducible protocol for isolating trans-pinocarvyl acetate from essential oils?

Employ fractional distillation followed by preparative GC or HPLC, with purity confirmed via NMR (e.g., bicyclo[3.1.1]heptane backbone signals). Document solvent gradients, temperature controls, and stabilization agents to prevent degradation. Preclinical reproducibility mandates adherence to NIH guidelines for material characterization and batch-to-batch consistency reporting .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for trans-pinocarvyl acetate (e.g., antimicrobial efficacy)?

Conduct meta-analyses to identify confounding variables (e.g., microbial strains, solvent carriers). Use factorial designs to test interactions between concentration, exposure time, and adjuvant compounds . Statistical rigor requires power analysis, blinding, and reporting of effect sizes with confidence intervals to distinguish true bioactivity from experimental noise .

Q. How can the stereochemical stability of trans-pinocarvyl acetate be maintained during synthetic or storage conditions?

Investigate isomerization triggers (e.g., light, pH, temperature) via accelerated stability studies. Chromatographic monitoring (HPLC with chiral columns) and computational modeling (DFT for transition states) can identify degradation pathways. Storage recommendations should specify inert atmospheres and UV-opaque containers .

Q. What theoretical frameworks explain the ecological role of trans-pinocarvyl acetate in plant defense mechanisms?

Align with plant-insect coevolution theory by testing deterrent effects on herbivores (e.g., no-choice vs. dual-choice assays). Compare bioactivity across enantiomers to infer receptor-binding specificity. Integrate transcriptomic data to link compound presence with upregulated defense genes (e.g., jasmonate pathways) .

Q. How can factorial design optimize the enantioselective synthesis of trans-pinocarvyl acetate?

Vary catalysts (e.g., chiral Lewis acids), solvents, and reaction temperatures in a 2³ factorial design. Response surface methodology (RSM) models can predict optimal conditions for yield and enantiomeric excess (ee%). Validate with kinetic studies and transition-state analog characterization .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of trans-pinocarvyl acetate derivatives?

Critique existing SAR datasets for overreliance on in silico models without empirical validation. Propose hybrid approaches: synthesize analogs (e.g., ester group modifications), assay bioactivity, and correlate with computed electrostatic potentials or logP values. Address bioavailability confounders using Caco-2 cell permeability assays .

Methodological Considerations

  • Replication in Preclinical Studies : Follow NIH guidelines for reporting cell lines, animal models, and negative controls to enhance cross-study comparability .
  • Statistical Robustness : Use non-parametric tests for non-normal distributions and adjust for multiple comparisons (e.g., Bonferroni correction) .
  • Theoretical Alignment : Frame hypotheses within terpene biosynthesis or pharmacological models to contextualize findings .

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